molecular formula C12H28OSi B14717059 1-Triethylsilyloxyhexane CAS No. 18107-40-9

1-Triethylsilyloxyhexane

Cat. No.: B14717059
CAS No.: 18107-40-9
M. Wt: 216.43 g/mol
InChI Key: ATOZVXNLUNOTMX-UHFFFAOYSA-N
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Description

1-Triethylsilyloxyhexane (CAS: 18107-40-9) is a silyl ether compound featuring a hexane backbone substituted with a triethylsilyloxy group (-OSi(C₂H₅)₃) at the terminal position. It is primarily utilized in organic synthesis as a protecting group for alcohols or as a precursor for silicon-containing polymers. Its bulky triethylsilyl group enhances steric protection compared to smaller silyl groups (e.g., trimethylsilyl), making it advantageous in reactions requiring selective deprotection .

Properties

CAS No.

18107-40-9

Molecular Formula

C12H28OSi

Molecular Weight

216.43 g/mol

IUPAC Name

triethyl(hexoxy)silane

InChI

InChI=1S/C12H28OSi/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-12H2,1-4H3

InChI Key

ATOZVXNLUNOTMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

1-Triethylsilyloxyhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with triethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency. Industrial production methods often involve similar reaction conditions but on a larger scale, utilizing continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Triethylsilyloxyhexane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Triethylsilyloxyhexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Triethylsilyloxyhexane exerts its effects is primarily through its ability to act as a protecting group for alcohols. The triethylsilyl group is introduced to the alcohol, rendering it inert to various reaction conditions. This allows for selective reactions to occur on other functional groups within the molecule. The triethylsilyl group can later be removed under specific conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-Triethylsilyloxyhexane with structurally related silyl ethers, focusing on molecular properties, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound C₁₂H₂₈OSi 216.44 18107-40-9 Bulky triethylsilyl group; used in selective alcohol protection and silicon-based polymer synthesis.
1-(Trimethylsiloxy)cyclohexene C₉H₁₈OSi 170.32 6651-36-1 Cyclohexene backbone; trimethylsilyl group offers moderate steric protection. Common in enol ether synthesis and as a stabilizer in reactive intermediates.
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 107-46-0 Linear disiloxane; used as a solvent, lubricant, or silicone precursor. Lower steric bulk compared to triethylsilyl derivatives.
1,3-Divinyltetramethyldisiloxane C₈H₁₈OSi₂ 186.40 2627-95-4 Vinyl-functionalized disiloxane; applied in crosslinking reactions for silicone elastomers. Reactivity driven by vinyl groups.
1-Trimethylsilyl-1-hexyne C₉H₁₈Si 154.32 N/A Terminal alkyne with trimethylsilyl group; used in Sonogashira coupling reactions. Silyl group stabilizes the alkyne during synthesis.

Key Differences in Reactivity and Stability

  • Steric Effects : The triethylsilyl group in this compound provides superior steric shielding compared to trimethylsilyl derivatives (e.g., 1-(Trimethylsiloxy)cyclohexene), reducing undesired side reactions in nucleophilic environments .
  • Conformational Flexibility : Cyclic silyl ethers like 1-(Trimethylsiloxy)cyclohexene exhibit restricted rotation due to their ring structure, whereas linear analogs (e.g., this compound) display greater conformational freedom, influencing solubility and reaction kinetics .
  • Thermal Stability : Hexamethyldisiloxane lacks reactive functional groups, making it thermally stable up to 300°C. In contrast, this compound degrades at lower temperatures (~150°C) due to the labile silyl ether bond .

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